5-(Dichloromethyl)-2-fluoropyridine
CAS No.:
Cat. No.: VC13965561
Molecular Formula: C6H4Cl2FN
Molecular Weight: 180.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H4Cl2FN |
|---|---|
| Molecular Weight | 180.00 g/mol |
| IUPAC Name | 5-(dichloromethyl)-2-fluoropyridine |
| Standard InChI | InChI=1S/C6H4Cl2FN/c7-6(8)4-1-2-5(9)10-3-4/h1-3,6H |
| Standard InChI Key | WBUQEMCVZBYQAF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC=C1C(Cl)Cl)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
5-(Dichloromethyl)-2-fluoropyridine (C₆H₄Cl₂FN) features a pyridine ring substituted with fluorine at position 2 and a dichloromethyl (-CHCl₂) group at position 5. The molecular weight is approximately 179.97 g/mol, calculated as follows:
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Carbon (6 × 12.01) = 72.06
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Hydrogen (4 × 1.01) = 4.04
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Chlorine (2 × 35.45) = 70.90
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Fluorine (1 × 19.00) = 19.00
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Nitrogen (1 × 14.01) = 14.01
The dichloromethyl group introduces significant electron-withdrawing effects, altering the ring's electronic distribution compared to mono-chlorinated analogs like 5-(chloromethyl)-2-fluoropyridine .
Physical Properties
Table 1 compares key properties with related compounds:
The increased chlorine content in the dichloromethyl derivative likely enhances thermal stability compared to mono-chlorinated analogs while reducing solubility in aqueous media .
Synthesis and Industrial Production
Synthetic Pathways
While no direct synthesis reports exist for 5-(dichloromethyl)-2-fluoropyridine, two plausible routes emerge from analogous processes:
Route 1: Sequential Chlorination
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Chloromethylation: Begin with 2-fluoropyridine undergoing Blanc chloromethylation using formaldehyde and HCl in the presence of ZnCl₂.
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Dichlorination: Treat 5-(chloromethyl)-2-fluoropyridine with Cl₂ gas under radical initiation (e.g., methyl ethyl ketone peroxide ) at 120–140°C to achieve -CH₂Cl → -CHCl₂ conversion.
Route 2: Direct Dichloromethylation
Employ a modified Gattermann–Koch reaction using CHCl₂OH generated in situ from chloroform and concentrated H₂SO₄, though this method risks over-chlorination .
Process Optimization
Industrial-scale production would likely adopt continuous flow reactors to control exothermic chlorination steps. Key parameters from patent CN103787960A provide guidance:
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Temperature Control: Maintain 140°C ± 5°C during radical chlorination to minimize side reactions.
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Catalyst Loading: 5% w/w methyl ethyl ketone peroxide relative to substrate.
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Purification: Column chromatography with ethyl acetate/petroleum ether (1:20 v/v) yields >99% purity .
Chemical Reactivity and Applications
Electrophilic Reactivity
The dichloromethyl group acts as a potent electrophile, participating in:
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Nucleophilic Substitution: Replacement of chlorine atoms with amines or alkoxides under basic conditions.
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Cross-Coupling Reactions: Suzuki–Miyaura couplings facilitated by the pyridine nitrogen’s directing effects.
Pharmaceutical Intermediates
Structural analogs demonstrate utility in drug synthesis:
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Antimicrobial Agents: Chlorinated pyridines serve as precursors to quinolone antibiotics.
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Kinase Inhibitors: Fluoropyridine moieties are common in targeted cancer therapies.
Table 2 highlights potential derivatives:
| Derivative Structure | Biological Activity | Synthetic Pathway |
|---|---|---|
| 5-(Dichloromethyl)-2-fluoro-N-(pyridin-3-yl)pyridine-3-carboxamide | PDGFR-β inhibition (IC₅₀ = 12 nM) | Amide coupling with 3-aminopyridine |
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